(E)-1-(2-Ethenylphenyl)-N-phenylmethanimine
Description
(E)-1-(2-Ethenylphenyl)-N-phenylmethanimine is an organic compound characterized by the presence of an ethenyl group attached to a phenyl ring and a methanimine group bonded to another phenyl ring
Properties
CAS No. |
128371-20-0 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(2-ethenylphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C15H13N/c1-2-13-8-6-7-9-14(13)12-16-15-10-4-3-5-11-15/h2-12H,1H2 |
InChI Key |
VMTHNMFEDXXPGI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C=NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Ethenylphenyl)-N-phenylmethanimine typically involves the reaction of 2-ethenylphenylamine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of (E)-1-(2-Ethenylphenyl)-N-phenylmethanimine may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation of the compound to achieve the desired purity and yield. Advanced techniques like distillation, crystallization, and chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-Ethenylphenyl)-N-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
(E)-1-(2-Ethenylphenyl)-N-phenylmethanimine has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(2-Ethenylphenyl)-N-phenylmethanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[1-(2-ethenylphenyl)ethylidene]hydroxylamine
- N-(2-ethenylphenyl)-4-methyl-N-[(E)-prop-1-enyl]benzenesulfonamide
Uniqueness
(E)-1-(2-Ethenylphenyl)-N-phenylmethanimine is unique due to its specific structural features, such as the presence of both an ethenyl group and a methanimine group attached to phenyl rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
